molecular formula C9H5ClF2N2O B13982214 8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine

8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine

Cat. No.: B13982214
M. Wt: 230.60 g/mol
InChI Key: QLRHIQQNDISWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine is a heterocyclic compound that contains a naphthyridine core with chloro and difluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction of a suitable naphthyridine precursor with chloro and difluoromethoxy reagents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as recrystallization and chromatography, are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium methoxide, hydrazine hydrate, and various amines. Reaction conditions often involve the use of polar solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile and reaction conditions used. For example, nucleophilic substitution with amines can yield aminated naphthyridine derivatives, while oxidation reactions can produce naphthyridine oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its interaction with biological targets and its potential as a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C9H5ClF2N2O

Molecular Weight

230.60 g/mol

IUPAC Name

8-chloro-3-(difluoromethoxy)-1,5-naphthyridine

InChI

InChI=1S/C9H5ClF2N2O/c10-6-1-2-13-7-3-5(15-9(11)12)4-14-8(6)7/h1-4,9H

InChI Key

QLRHIQQNDISWKM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1Cl)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.